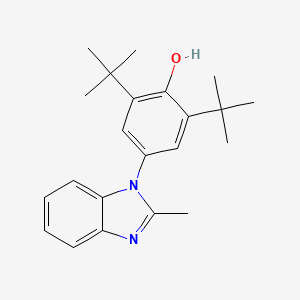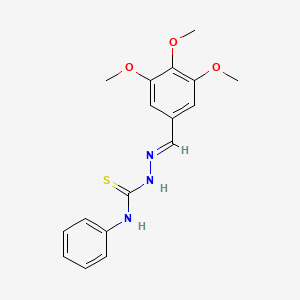
2,6-di-tert-butyl-4-(2-methyl-1H-benzimidazol-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-di-tert-butyl-4-(2-methyl-1H-benzimidazol-1-yl)phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, substituted with tert-butyl groups and a benzimidazole moiety. This compound is used in various applications due to its stability and effectiveness in preventing oxidation.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction conditions include maintaining a controlled temperature and using a suitable solvent like toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction mixture is often purified through distillation and recrystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2,6-di-tert-butyl-4-(2-methyl-1H-benzimidazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various alkyl or aryl-substituted phenols.
科学的研究の応用
2,6-di-tert-butyl-4-(2-methyl-1H-benzimidazol-1-yl)phenol is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer in polymer production and as an antioxidant in various chemical formulations.
Biology: In studies related to oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Industry: Used as an additive in lubricants, fuels, and food packaging materials to prevent oxidation.
作用機序
The antioxidant effect of 2,6-di-tert-butyl-4-(2-methyl-1H-benzimidazol-1-yl)phenol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its mechanism of action include the inhibition of lipid peroxidation and the stabilization of free radicals .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant used in polymer stabilization.
Uniqueness
2,6-di-tert-butyl-4-(2-methyl-1H-benzimidazol-1-yl)phenol is unique due to the presence of the benzimidazole moiety, which enhances its antioxidant properties compared to other similar compounds. This structural feature allows it to interact more effectively with free radicals and provides additional stability to the molecule.
特性
分子式 |
C22H28N2O |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(2-methylbenzimidazol-1-yl)phenol |
InChI |
InChI=1S/C22H28N2O/c1-14-23-18-10-8-9-11-19(18)24(14)15-12-16(21(2,3)4)20(25)17(13-15)22(5,6)7/h8-13,25H,1-7H3 |
InChIキー |
WLZCZGWURBEMMW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2N1C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11668552.png)


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11668563.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11668583.png)
![(5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668589.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668597.png)

![methyl 3-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B11668613.png)
![7-[(4-chlorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11668619.png)
![2-{[1-(4-Ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11668632.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668649.png)
![5-(propan-2-yl)-N'-[(E)-pyridin-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11668657.png)
![(5Z)-5-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668658.png)
